N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
“N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step may involve the reaction of the thiophene derivative with an amine in the presence of coupling agents.
Attachment of the sulfamoyl group: This can be done by reacting the intermediate with a sulfonyl chloride derivative.
Substitution with the dimethylphenyl and phenyl groups: These steps may involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide or sulfamoyl groups, potentially yielding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., Lewis acids, bases) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic transformations.
Biology
Biochemistry: Studies on its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Materials Science: Use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-4-phenylthiophene-2-carboxamide: Lacks the sulfamoyl group, which may affect its chemical and biological properties.
3-[Methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Lacks the dimethylphenyl group, potentially altering its reactivity and interactions.
N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide: Lacks the phenyl group on the thiophene ring, which may influence its stability and function.
Uniqueness
The presence of both the sulfamoyl and carboxamide groups, along with the substituted thiophene core, makes “N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” unique. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-18-14-19(2)16-21(15-18)27-26(29)24-25(23(17-32-24)20-10-6-4-7-11-20)33(30,31)28(3)22-12-8-5-9-13-22/h4-17H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKVWIQQYIEBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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